molecular formula C13H22N2O2 B12068838 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

Cat. No.: B12068838
M. Wt: 238.33 g/mol
InChI Key: BIHDAWMBXWKGNJ-UHFFFAOYSA-N
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Description

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is a spirocyclic compound that features a unique structure combining an oxane ring and a diazaspiro nonane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane typically involves the condensation of oxane derivatives with diazaspiro nonane precursors. One common method involves the use of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the desired spirocyclic structure with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it binds to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates. This binding is enhanced by the hydrogen bonding capacity of the oxane ring, which interacts with the His194 residue of NQO1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is unique due to its larger ring size and the presence of both oxane and diazaspiro nonane moieties. This combination provides enhanced binding affinities and metabolic robustness compared to smaller spirocyclic compounds .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

2,7-diazaspiro[3.5]nonan-7-yl(oxan-4-yl)methanone

InChI

InChI=1S/C13H22N2O2/c16-12(11-1-7-17-8-2-11)15-5-3-13(4-6-15)9-14-10-13/h11,14H,1-10H2

InChI Key

BIHDAWMBXWKGNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)N2CCC3(CC2)CNC3

Origin of Product

United States

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